molecular formula C13H12N4O4S B285338 2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B285338
M. Wt: 320.33 g/mol
InChI Key: KVRPBCFOQQWOQL-UHFFFAOYSA-N
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Description

2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of furyl, oxadiazole, sulfanyl, and isoxazole moieties, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 2-methyl-3-furyl and 5-methyl-3-isoxazole derivatives. These intermediates are then subjected to cyclization reactions to form the oxadiazole ring. The final step involves the formation of the acetamide linkage through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization and chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole or isoxazole rings, leading to ring-opening or hydrogenation products.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the furyl and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-thiazolyl)acetamide
  • **2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-pyrazolyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C13H12N4O4S

Molecular Weight

320.33 g/mol

IUPAC Name

2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C13H12N4O4S/c1-7-5-10(17-21-7)14-11(18)6-22-13-16-15-12(20-13)9-3-4-19-8(9)2/h3-5H,6H2,1-2H3,(H,14,17,18)

InChI Key

KVRPBCFOQQWOQL-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=C(OC=C3)C

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=C(OC=C3)C

Origin of Product

United States

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